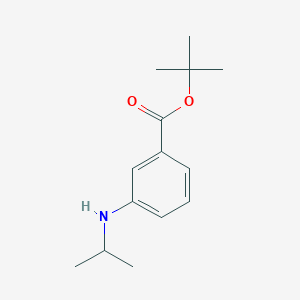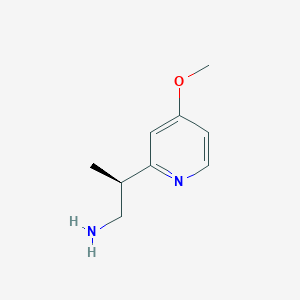
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine, also known as MPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAA is a chiral compound, meaning it has two mirror-image forms, and the (2R) form has been found to have greater biological activity than its counterpart.
科学的研究の応用
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In cardiovascular disease, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to have vasodilatory effects and may be useful in treating hypertension.
作用機序
The exact mechanism of action of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. In cancer research, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In cardiovascular disease, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to activate the endothelial nitric oxide synthase (eNOS) pathway, leading to vasodilation.
Biochemical and Physiological Effects:
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to have various biochemical and physiological effects in the body. In neuroscience, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to increase the density of dendritic spines, which are structures involved in synaptic transmission. In cancer research, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease, (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to reduce blood pressure and improve endothelial function.
実験室実験の利点と制限
One advantage of using (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine in lab experiments is its high level of biological activity, particularly in the (2R) form. This makes it a potentially useful tool for studying various biological processes. However, one limitation is that (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.
将来の方向性
There are several future directions for the study of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine. In neuroscience, further research is needed to determine the specific molecular targets of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine and its potential use in treating neurodegenerative diseases. In cancer research, more studies are needed to determine the efficacy of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine as an anticancer agent and to identify its optimal dosage and administration. In cardiovascular disease, further research is needed to determine the long-term effects of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine on blood pressure and endothelial function. Overall, the study of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine has the potential to lead to new treatments for various diseases and to advance our understanding of biological processes.
合成法
The synthesis of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine involves the reaction of 2-bromo-4-methoxypyridine with (R)-1-amino-2-propanol in the presence of a palladium catalyst. This method yields the (2R) form of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine, which is the more biologically active form.
特性
IUPAC Name |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9-5-8(12-2)3-4-11-9/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWJCBFXORRLFZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

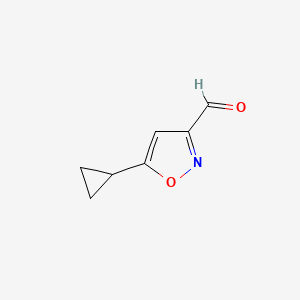
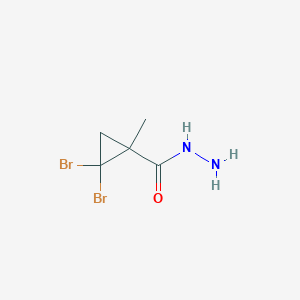
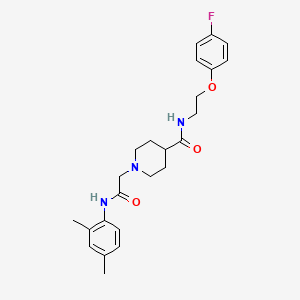
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)
![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)
![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)
![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)
![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

